molecular formula C9H13BO2 B1346473 2,4,6-Trimethylphenylboronic acid CAS No. 5980-97-2

2,4,6-Trimethylphenylboronic acid

Cat. No. B1346473
Key on ui cas rn: 5980-97-2
M. Wt: 164.01 g/mol
InChI Key: BZXQRXJJJUZZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517828B2

Procedure details

Magnesium (60.27 mmol) and tetrahydrofuran (30 mL) were put in a three-necked round bottom flask and stirred. To the solution, bromomesitylene (13.07 mmol) was added, and the reaction mixture was heated. After that, bromomesitylene (32.02 mmol) dissolved in tetrahydrofuran (30 mL) was added dropwise to the solution. The reaction mixture was heated and refluxed for 4.5 hours. Then, the mixture was cooled to −78° C. (EtO)3B (111.66 mmol) was added dropwise over 15 minutes. After that, the mixture was warmed to room temperature and stirred for additional 5 hours. Then the mixture was cooled to 0° C. The reaction was quenched by the addition of 1 M hydrochloric acid and stirring for additional 2 hours. The reaction mixture was extracted with diethyl ether three times. The combined extracts was washed with brine and dried over anhydrous sodium sulfate. After the drying, the extract was filtered. The filtrate was concentrated to give a solid, which was recrystallized in benzene to give GA33 (26.10 mmol, yield: 58%).
Quantity
60.27 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.07 mmol
Type
reactant
Reaction Step Two
Quantity
32.02 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
111.66 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[CH:5][C:4]=1[CH3:11].[B:12](OCC)([O:16]CC)[O:13]CC>O1CCCC1>[B:12]([OH:16])([OH:13])[C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[CH:5][C:4]=1[CH3:11]

Inputs

Step One
Name
Quantity
60.27 mmol
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.07 mmol
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C)C
Step Three
Name
Quantity
32.02 mmol
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
111.66 mmol
Type
reactant
Smiles
B(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
ADDITION
Type
ADDITION
Details
was added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4.5 hours
Duration
4.5 h
ADDITION
Type
ADDITION
Details
was added dropwise over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for additional 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 1 M hydrochloric acid
STIRRING
Type
STIRRING
Details
stirring for additional 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether three times
WASH
Type
WASH
Details
The combined extracts was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying, the extract was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized in benzene
CUSTOM
Type
CUSTOM
Details
to give GA33 (26.10 mmol, yield: 58%)

Outcomes

Product
Name
Type
Smiles
B(C1=C(C=C(C=C1C)C)C)(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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